

# 4-methylbenzoyl bromide spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-methylbenzoyl Bromide

Cat. No.: B8374484

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-methylbenzoyl bromide**

## Introduction

**4-methylbenzoyl bromide**, also known as p-toluoyl bromide, is an acyl bromide derivative of toluene. Its chemical formula is C<sub>8</sub>H<sub>7</sub>BrO, and its structure features a bromide atom attached to the carbonyl carbon of a 4-methylbenzoyl group[1]. As a reactive acylating agent, it serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries for introducing the 4-methylbenzoyl moiety into molecules.

The precise structural elucidation and purity assessment of **4-methylbenzoyl bromide** are critical for its application in sensitive multi-step syntheses. This requires a multi-faceted analytical approach, leveraging a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-methylbenzoyl bromide**. By synthesizing data from closely related analogs and fundamental spectroscopic principles, we will explain the causality behind the expected spectral features, offering a framework for researchers to confidently identify and characterize this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **4-methylbenzoyl bromide**, both <sup>1</sup>H and <sup>13</sup>C NMR provide unambiguous

information about its carbon-hydrogen framework.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **4-methylbenzoyl bromide** is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the acyl bromide group and the electron-donating nature of the para-methyl group create a characteristic splitting pattern in the aromatic region.

Expert Interpretation: The aromatic protons form an AA'BB' spin system, which often appears as two distinct, pseudo-doublets. The protons ortho to the electron-withdrawing carbonyl group ( $H_a$ ) are deshielded and appear further downfield compared to the protons meta to the carbonyl group ( $H_b$ ), which are ortho to the electron-donating methyl group. The methyl group protons ( $H_a$ ) appear as a sharp singlet in the typical alkyl region. Based on data for the analogous p-toluoyl chloride, the chemical shifts can be predicted with high confidence[2].

Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 400 MHz)

Signal Label	Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
$H_a$	Ar-H (ortho to -COBr)	~ 7.9-8.1	Doublet (d)	~ 8.2
$H_b$	Ar-H (meta to -COBr)	~ 7.2-7.4	Doublet (d)	~ 8.2
$H_a$	-CH <sub>3</sub>	~ 2.4-2.5	Singlet (s)	N/A

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is highly deshielded due to the attached electronegative oxygen and bromine atoms, making its signal appear significantly downfield.

Expert Interpretation: The carbonyl carbon (C=O) signal is expected in the 165-170 ppm range. The aromatic carbons will show four distinct signals due to the molecule's symmetry. The ipso-

carbon attached to the methyl group (C-para) will be shielded relative to the other aromatic carbons, while the ipso-carbon attached to the carbonyl group (C-ipso) will be deshielded.

Predicted  $^{13}\text{C}$  NMR Data ( $\text{CDCl}_3$ , 100 MHz)

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	~ 167.0
C-ipso (attached to COBr)	~ 146.0
C-para (attached to $\text{CH}_3$ )	~ 132.5
C-ortho	~ 130.0
C-meta	~ 129.5
$-\text{CH}_3$	~ 21.8

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups. In **4-methylbenzoyl bromide**, the most prominent and diagnostic feature is the carbonyl (C=O) stretch.

Expert Interpretation: Acyl halides are known for their high-frequency carbonyl stretching absorptions. The electronegative bromine atom attached to the carbonyl carbon enhances the double bond character of the C=O bond through inductive effects, shifting the stretching frequency to a higher wavenumber compared to ketones or esters. For p-toloyl chloride, this peak appears around  $1771\text{ cm}^{-1}$ <sup>[3]</sup>. Due to bromine being less electronegative than chlorine, the C=O stretch for **4-methylbenzoyl bromide** is expected at a slightly lower, yet still characteristically high, frequency.

Key Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
~ 3100-3000	Aromatic C-H Stretch	Medium-Weak
~ 2950-2850	Aliphatic C-H Stretch (CH <sub>3</sub> )	Medium-Weak
~ 1765-1775	C=O Stretch (Acyl Bromide)	Strong, Sharp
~ 1600, ~1480	Aromatic C=C Stretch	Medium
~ 850-800	C-H Out-of-plane bend (para-disubstituted)	Strong
~ 700-600	C-Br Stretch	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

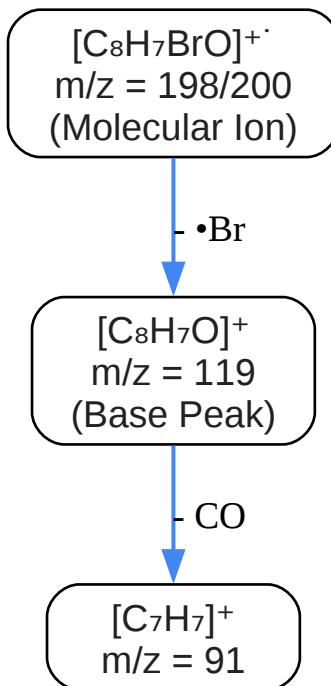
Expert Interpretation: The mass spectrum of **4-methylbenzoyl bromide** will exhibit a characteristic molecular ion peak (M<sup>+</sup>). A key feature will be the isotopic pattern of bromine, which has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity at m/z 198 and 200.

The primary fragmentation pathway involves the loss of the bromine radical (•Br), which is a stable leaving group. This yields the highly stable 4-methylbenzoyl cation (p-toluoyl cation) at m/z 119. This fragment is often the base peak due to its resonance stabilization. Further fragmentation of the p-toluoyl cation can occur via the loss of carbon monoxide (CO) to produce the tolyl cation at m/z 91.

## Predicted Key Mass Fragments

m/z	Ion Structure	Significance
198, 200	[C <sub>8</sub> H <sub>7</sub> <sup>79</sup> BrO] <sup>+</sup> , [C <sub>8</sub> H <sub>7</sub> <sup>81</sup> BrO] <sup>+</sup>	Molecular Ion (M <sup>+</sup> ), shows 1:1 bromine isotope pattern
119	[CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>	Base Peak, loss of •Br
91	[CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>	Loss of CO from m/z 119

## Mass Spectrometry Fragmentation Workflow



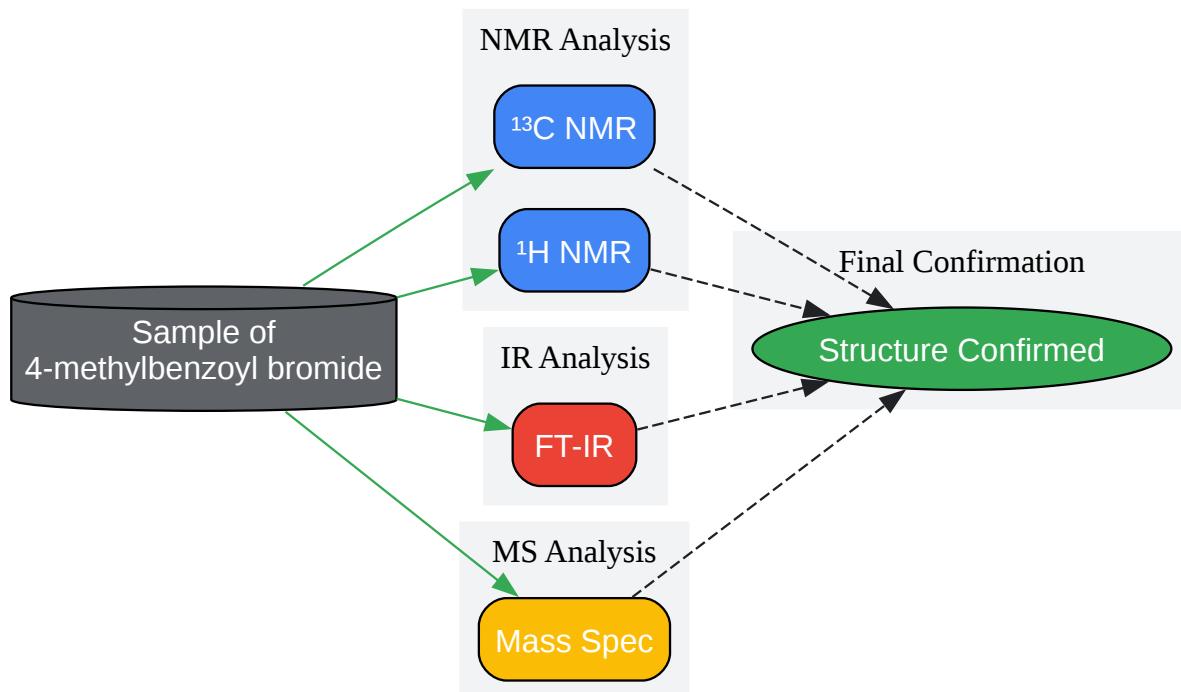
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Caption: Proposed ESI-MS fragmentation pathway for **4-methylbenzoyl bromide**.

## Integrated Spectroscopic Workflow and Protocols

Confirming the identity and purity of **4-methylbenzoyl bromide** requires a holistic approach where data from each spectroscopic method corroborates the others. The workflow below illustrates this integrated process.

## Overall Spectroscopic Characterization Workflow



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## Sources

- 1. 4-methylbenzoyl Bromide | C8H7BrO | CID 11063418 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. p-Toluoyl chloride(874-60-2) IR Spectrum [chemicalbook.com]
- 3. Benzoyl chloride, 4-methyl- [webbook.nist.gov]
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